molecular formula C23H33N3O2 B5664091 2-isopropyl-9-(2-pyrrolidin-1-ylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one

2-isopropyl-9-(2-pyrrolidin-1-ylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5664091
M. Wt: 383.5 g/mol
InChI Key: GMFZXEGGUOJFMX-UHFFFAOYSA-N
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Description

Diazaspirocyclic compounds, including the class to which the specified molecule belongs, are of significant interest due to their structural complexity and potential biological activities. These compounds are characterized by their spirocyclic nature, incorporating nitrogen atoms within the framework, which contributes to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of diazaspirocyclic compounds often involves intramolecular spirocyclization techniques. A notable method includes the activation of pyridine rings followed by intramolecular addition of a dicarbonyl nucleophile, as demonstrated in the synthesis of 3,9-diazaspiro[5.5]undecane derivatives (Parameswarappa & Pigge, 2011). This method showcases the general approach for constructing the spirocyclic core present in the compound of interest.

Molecular Structure Analysis

The molecular structure of diazaspirocycles is characterized by the presence of a spiro linkage that connects two cyclic units, one of which typically contains nitrogen atoms. These structures have been analyzed through techniques like single crystal X-ray diffraction, providing insights into their conformations and stereochemistry. For example, the crystal structure of similar diazaspirocycles reveals the spatial arrangement of substituents and the overall geometry of the molecule (Zhu, 2011).

properties

IUPAC Name

2-propan-2-yl-9-(2-pyrrolidin-1-ylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-18(2)26-17-23(10-9-21(26)27)11-15-25(16-12-23)22(28)19-7-3-4-8-20(19)24-13-5-6-14-24/h3-4,7-8,18H,5-6,9-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFZXEGGUOJFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(CCC1=O)CCN(CC2)C(=O)C3=CC=CC=C3N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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